

Nifurstyrenate: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: Nifurstyrenate

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Introduction

Nifurstyrenate, specifically its sodium salt (Sodium **Nifurstyrenate**), is a synthetic nitrofurantoin antibiotic primarily utilized in aquaculture to treat and prevent bacterial infections in fish.[1] An in-depth understanding of its solubility in various solvents is critical for formulation development, analytical method design, and predicting its bioavailability and environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility of sodium **nifurstyrenate**, detailed experimental protocols for its determination, and visualizations of key related processes.

Data Presentation: Solubility of Sodium Nifurstyrenate

Quantitative solubility data for sodium **nifurstyrenate** in a wide range of solvents is not extensively available in publicly accessible literature. However, based on descriptive statements from various sources and its use in analytical procedures, a qualitative summary of its solubility has been compiled. The sodium salt form of **nifurstyrenate** significantly enhances its aqueous solubility.[2][3]

Solvent System	Solubility	Remarks
Water	Highly Soluble	The presence of the sodium ion greatly increases its solubility in aqueous media.[2]
Methanol	Soluble	Used as a solvent for preparing standard solutions for analytical purposes.
Acetonitrile	Soluble	Commonly used as an extraction solvent in the analysis of nifurstyrenate residues in tissues.[4][5]
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[6]
Ethanol	Likely Soluble	As a polar protic solvent, some degree of solubility is expected.
n-Hexane	Sparingly Soluble / Insoluble	Used as a defatting agent during the extraction of nifurstyrenate, indicating low solubility.[4]

Experimental Protocols

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like sodium **nifurstyrenate** using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for generating reliable thermodynamic solubility data.

Objective:

To determine the equilibrium solubility of Sodium **Nifurstyrenate** in a given solvent at a specified temperature.

Materials and Equipment:

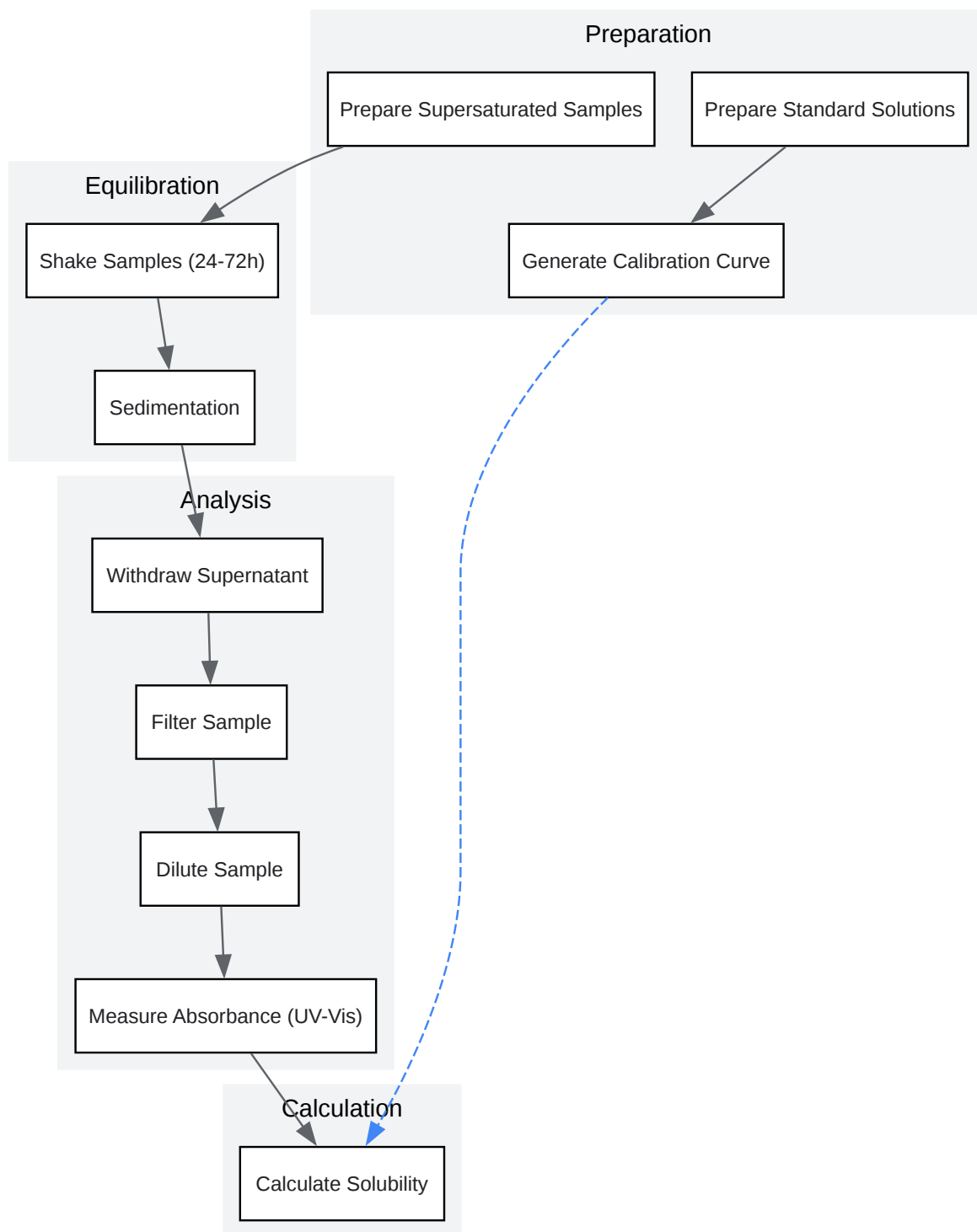
- Sodium **Nifurstyrenate** (pure, crystalline powder)
- Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4, methanol)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 μm PTFE)
- Syringes
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer
- Analytical balance

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of sodium **nifurstyrenate** and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
 - Perform a series of dilutions of the stock solution to create a set of standard solutions of varying, known concentrations.
- Calibration Curve Generation:
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for sodium **nifurstyrenate** using the UV-Vis spectrophotometer. The solvent should be used as the blank.
 - Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line ($y = mx + c$) should be determined.

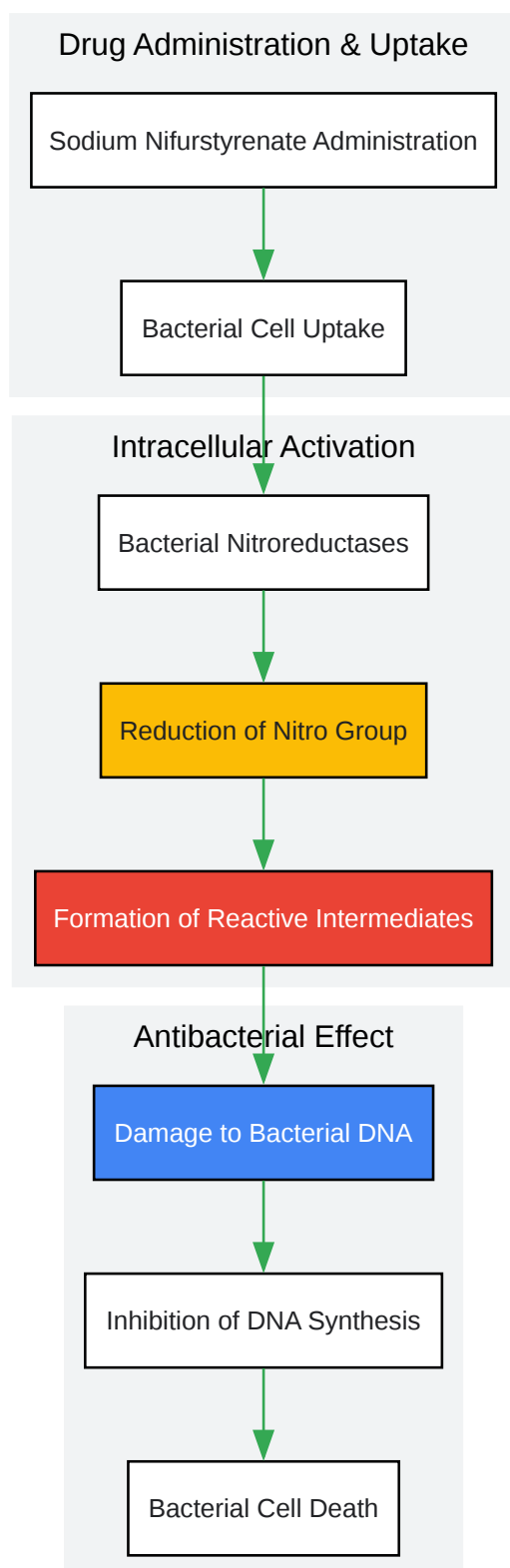
- Equilibrium Solubility Determination (Shake-Flask Method):
 - Add an excess amount of solid sodium **nifurstyrenate** to a series of vials or flasks, each containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Shake the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
 - After the incubation period, cease shaking and allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.
- Sample Analysis:
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
 - Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at the λ_{max} .
- Calculation of Solubility:
 - Using the absorbance of the diluted sample and the equation of the calibration curve, calculate the concentration of sodium **nifurstyrenate** in the diluted sample.
 - Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the equilibrium solubility of sodium **nifurstyrenate** in the chosen solvent at the specified temperature.

Mandatory Visualizations



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Caption: Experimental workflow for solubility determination.



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Caption: Conceptual pathway of **Nifurstyrenate**'s antibacterial action.

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